molecular formula C24H25N7O5 B153062 (2S)-2-[[4-[(2,4-diamino-5-methylpyrido[2,3-d]pyrimidin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid CAS No. 135423-85-7

(2S)-2-[[4-[(2,4-diamino-5-methylpyrido[2,3-d]pyrimidin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid

Cat. No.: B153062
CAS No.: 135423-85-7
M. Wt: 491.5 g/mol
InChI Key: NXZWILPVWKKBOG-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

(2S)-2-[[4-[(2,4-diamino-5-methylpyrido[2,3-d]pyrimidin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

    Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various organic solvents.

Scientific Research Applications

(2S)-2-[[4-[(2,4-diamino-5-methylpyrido[2,3-d]pyrimidin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid has several scientific research applications, including:

    Chemistry: It is used as a model compound in studies related to synthetic organic chemistry and reaction mechanisms.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.

    Medicine: As an antifolate agent, it is investigated for its potential use in cancer therapy and other medical applications.

    Industry: The compound is used in the development of new pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of (2S)-2-[[4-[(2,4-diamino-5-methylpyrido[2,3-d]pyrimidin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid involves its interaction with folate-dependent enzymes. By inhibiting these enzymes, the compound disrupts the synthesis of nucleotides and other essential biomolecules, leading to the inhibition of cell growth and proliferation. This mechanism is particularly relevant in the context of cancer therapy, where the compound targets rapidly dividing cancer cells .

Comparison with Similar Compounds

(2S)-2-[[4-[(2,4-diamino-5-methylpyrido[2,3-d]pyrimidin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid can be compared with other antifolate compounds, such as methotrexate and pemetrexed. While all these compounds share a common mechanism of action, this compound is unique due to its specific structural modifications, which may confer distinct pharmacological properties and therapeutic potential .

Similar Compounds

  • Methotrexate
  • Pemetrexed
  • Raltitrexed

These compounds are also used as antifolate agents in various medical applications, particularly in cancer therapy .

Properties

CAS No.

135423-85-7

Molecular Formula

C24H25N7O5

Molecular Weight

491.5 g/mol

IUPAC Name

(2S)-2-[[4-[(2,4-diamino-5-methylpyrido[2,3-d]pyrimidin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C24H25N7O5/c1-3-10-31(12-15-11-27-21-19(13(15)2)20(25)29-24(26)30-21)16-6-4-14(5-7-16)22(34)28-17(23(35)36)8-9-18(32)33/h1,4-7,11,17H,8-10,12H2,2H3,(H,28,34)(H,32,33)(H,35,36)(H4,25,26,27,29,30)/t17-/m0/s1

InChI Key

NXZWILPVWKKBOG-KRWDZBQOSA-N

Isomeric SMILES

CC1=C2C(=NC(=NC2=NC=C1CN(CC#C)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N)N

SMILES

CC1=C2C(=NC(=NC2=NC=C1CN(CC#C)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O)N)N

Canonical SMILES

CC1=C2C(=NC(=NC2=NC=C1CN(CC#C)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O)N)N

135423-85-7

Synonyms

10-PMDAP
10-propargyl-5-methyl-5-deazaaminopterin analog of folic acid

Origin of Product

United States

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